molecular formula C10H15N5 B11728345 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11728345
M. Wt: 205.26 g/mol
InChI Key: IKNPECJXTCQYOD-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by acidic or basic conditions, depending on the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve the use of solid acid catalysts, such as nano-magnetic Fe3O4-based vanadic acid, to enhance yield and selectivity . The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazol-5-amine
  • 1-methyl-1H-pyrazol-4-amine
  • 1,4-dimethyl-1H-pyrazole

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure with specific methyl substitutions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9/h4-5,7,11H,6H2,1-3H3

InChI Key

IKNPECJXTCQYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C

Origin of Product

United States

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